4-chloro-N-phenylaniline 4-chloro-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 1205-71-6
VCID: VC20948547
InChI: InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClN
Molecular Weight: 203.67 g/mol

4-chloro-N-phenylaniline

CAS No.: 1205-71-6

Cat. No.: VC20948547

Molecular Formula: C12H10ClN

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-phenylaniline - 1205-71-6

Specification

CAS No. 1205-71-6
Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
IUPAC Name 4-chloro-N-phenylaniline
Standard InChI InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Standard InChI Key VPRIGCVCJPKVFZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Introduction

Basic Properties and Structural Characteristics

4-Chloro-N-phenylaniline, also known as 4-Chlorodiphenylamine, is a chlorinated derivative of diphenylamine with a molecular formula of C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . The compound features a chlorine atom at the para position of one phenyl ring and an amino group connecting both aromatic rings.

Physical and Chemical Properties

The compound exhibits distinct physical characteristics that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of 4-chloro-N-phenylaniline.
Table 1: Physical and Chemical Properties of 4-Chloro-N-phenylaniline

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClN
Molecular Weight203.67 g/mol
Physical StateSolid
Melting Point74°C (literature value)
Boiling Point323.8°C at 760 mmHg
Density1.216 g/cm³
Flash Point149.7°C
LogP4.15660
Vapor Pressure0.000255 mmHg at 25°C
Index of Refraction1.642
Hazard CodesXn (Harmful)
IUPAC Name4-chloro-N-phenylaniline

Structural Information

The compound's structure consists of two phenyl rings connected by a nitrogen atom, with one ring bearing a chlorine atom at the para position. This arrangement grants the molecule specific chemical reactivity patterns that are valuable in various synthetic applications.
Table 2: Structural Identifiers for 4-Chloro-N-phenylaniline

IdentifierValueSource
InChIInChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyVPRIGCVCJPKVFZ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
CAS Number1205-71-6
PubChem Compound ID1457

Synthesis Methods and Production

Various synthetic routes have been developed for the preparation of 4-chloro-N-phenylaniline, with different approaches offering specific advantages depending on scale and application requirements.

Laboratory Synthesis Routes

The compound can be synthesized through several methods:

  • Palladium-catalyzed cross-coupling reactions, achieving a yield of approximately 58% under optimized conditions.

  • Reaction of 4-chloronitrobenzene with aniline in the presence of reducing agents such as iron powder and hydrochloric acid. This route involves reduction of the nitro group to an amino group, followed by formation of the N-phenyl derivative.

  • Direct nucleophilic substitution of 4-chloronitrobenzene with aniline under high-temperature conditions, typically requiring copper or palladium catalysts.

Copper-Catalyzed C-N Coupling

A notable synthesis approach involves copper-catalyzed C-N coupling reactions. Research has demonstrated the effectiveness of heterogeneous copper catalyst systems for C-N coupling, which can be applied to the synthesis of diarylamine compounds including 4-chloro-N-phenylaniline .
The reaction typically employs:

  • Copper(I) iodide (CuI) as the catalyst

  • Ligands such as polystyrene-supported pyrrole derivatives

  • Base (often potassium carbonate or cesium carbonate)

  • Polar aprotic solvents like DMF or DMSO
    This method offers advantages of higher selectivity for amines over alcohols and operational simplicity for work-up and purification .

Applications and Industrial Significance

4-Chloro-N-phenylaniline has found diverse applications across multiple industries due to its versatile chemical properties.

Industrial Applications

The compound serves as a valuable intermediate in various industrial processes:

  • Dye and Pigment Synthesis: It functions as a precursor in the production of various dyes and pigments, contributing to color stability and intensity characteristics.

  • Polymer and Resin Production: The compound is utilized in polymer chemistry, particularly in the synthesis of specialty polymers with tailored properties.

  • Agrochemical Intermediates: It serves as a building block in the creation of certain agricultural chemicals and pesticides.

  • Pharmaceutical Intermediates: The compound plays a role in the synthesis of pharmaceutical intermediates for various drug candidates.

Research Applications

In research settings, 4-chloro-N-phenylaniline continues to find relevance in:

  • Organic synthesis methodology development

  • Structure-activity relationship studies in medicinal chemistry

  • Material science applications, particularly in areas requiring specific electronic or optical properties

Chemical Reactions and Reactivity

The chemical behavior of 4-chloro-N-phenylaniline is largely determined by its structural features, particularly the secondary amine group and the electron-withdrawing chlorine substituent.

Cross-Coupling Reactions

The compound participates in various cross-coupling reactions:

  • Copper-catalyzed cross-coupling reactions, forming C–N bonds with aryl boronic acids or alkylamines (Chan-Lam coupling).

  • Under aerobic conditions, it can undergo oxidative coupling reactions leading to the formation of more complex nitrogen-containing heterocycles.

Analytical Methods and Identification

Various analytical techniques can be employed for the identification and characterization of 4-chloro-N-phenylaniline.

Chromatographic Methods

For identification and purity assessment:

  • Electron ionization coupled with chromatographic methods is effective for detection and identification of 4-chloro-N-phenylaniline .

  • High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for quantitative analysis and purity determination.

Current Research and Future Perspectives

Recent research involving 4-chloro-N-phenylaniline has expanded its potential applications and improved synthesis methods.

Advances in Catalytic Systems

Development of heterogeneous catalyst systems, particularly copper-based catalysts, has improved the efficiency and sustainability of synthesizing diarylamine compounds including 4-chloro-N-phenylaniline . These catalysts offer advantages such as:

  • Recyclability of the catalyst system

  • Environmentally benign reaction conditions

  • High selectivity for desired products

  • Simplified work-up procedures

Future Research Directions

Potential areas for future investigation include:

  • Development of green chemistry approaches for more sustainable synthesis

  • Exploration of additional applications in emerging fields such as organic electronics

  • Structure-activity relationship studies to optimize properties for specific applications

  • Investigation of potential biological activities for pharmaceutical applications

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